N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide
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Overview
Description
N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chlorophenyl, methoxyphenyl, and sulfanylpropanehydrazide groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE typically involves the condensation of 4-chlorobenzaldehyde with 4-chlorophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with 4-methoxybenzaldehyde to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE can be compared with other similar compounds such as:
- N’-[(E)-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-BROMOPHENYL)SULFANYL]PROPANEHYDRAZIDE
- N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANEHYDRAZIDE
These compounds share similar structural features but differ in the halogen substituents on the aromatic rings. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, highlighting the uniqueness of N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE.
Properties
Molecular Formula |
C23H20Cl2N2O2S |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-(4-chlorophenyl)sulfanylpropanamide |
InChI |
InChI=1S/C23H20Cl2N2O2S/c24-19-5-1-18(2-6-19)16-29-21-9-3-17(4-10-21)15-26-27-23(28)13-14-30-22-11-7-20(25)8-12-22/h1-12,15H,13-14,16H2,(H,27,28)/b26-15+ |
InChI Key |
XUYRJISRGFCWGH-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)CCSC3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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